![molecular formula C27H20N4OS3 B3003298 5-(苯并[d]噻唑-2-基)-N-(6-苄基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)噻吩-2-甲酰胺 CAS No. 864938-96-5](/img/structure/B3003298.png)

5-(苯并[d]噻唑-2-基)-N-(6-苄基-3-氰基-4,5,6,7-四氢噻吩并[2,3-c]吡啶-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

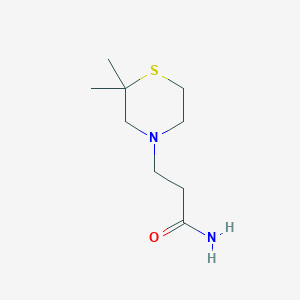

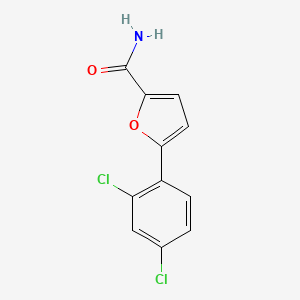

The compound “5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide” is a derivative of thiazole . Thiazole derivatives are a very important class of compounds due to their wide range of pharmaceutical and therapeutic activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents was observed to produce different heterocyclic derivatives .Molecular Structure Analysis

The molecular structure analysis of similar compounds indicates that substitutions with a hydroxy group at both R1 and R3 of the phenyl ring play a major role in the high binding affinity to tyrosinase, especially through the hydrogen bonding interaction of the hydroxyl group at R1 with GLY281 .Chemical Reactions Analysis

A series of 2-(benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones have been synthesized and evaluated for their in vitro antiproliferative activities against four human cancer cell lines: MDA-MB-435 (breast), HL-60 (leukemia), HCT-8 (colon) and SF-295 (central nervous system) .科学研究应用

Organic Light Emitting Diodes (OLEDs)

The compound has been used in the development of organic light-emitting diodes (OLEDs). It has been observed that when the compound is doped into OLEDs, the devices show strong emission and low turn-on voltage . Specifically, the device doped with BTZ-Cz-BF at a concentration of 10 wt% showed the best EL performance, with a maximum luminance of 3940 cd/m^2, a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Fluorescent Materials

The compound has been used as a luminescent material. Due to the characteristics of excited-state intramolecular proton transfer (ESIPT), the compound exhibits green emission in solution and solid films . After coordination with difluoroborate, a significant blue shift and enhanced emission were observed due to restricted conformational changes .

Electronic Acceptors

The compound has been introduced as a famous electronic acceptor in the molecular engineering of push-pull dipole dyes . The introduction of the (benzo[d]thiazol-2-yl) part failed, resulting in an unexpected structure .

作用机制

未来方向

属性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4OS3/c28-14-19-18-12-13-31(15-17-6-2-1-3-7-17)16-24(18)35-26(19)30-25(32)22-10-11-23(33-22)27-29-20-8-4-5-9-21(20)34-27/h1-11H,12-13,15-16H2,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQQAPQZZOKUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4)C#N)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(benzo[d]thiazol-2-yl)-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)

![2,5-dimethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B3003218.png)

![2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3003220.png)

![N-[3-(methylsulfanyl)phenyl]-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003223.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)

![(2-Fluoro-3-methylphenyl)-(9-prop-2-ynyl-1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)methanone](/img/structure/B3003232.png)